5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core. This compound has garnered attention in the field of medicinal chemistry due to its potential applications as a building block for more complex molecules and its biological activity as a fibroblast growth factor receptor inhibitor. The compound is identified by the Chemical Abstracts Service number 1260384-46-0 and has the molecular formula .
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be synthesized through various organic reactions involving pyrrolo[2,3-b]pyridine derivatives. It falls under the classification of heterocyclic compounds, specifically pyrrolopyridines, which are known for their diverse biological activities. The trifluoromethyl group enhances the compound's chemical stability and reactivity, making it a valuable target for synthetic chemists .
The synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves several key steps:
These methods highlight the multi-step nature of synthesizing this compound, emphasizing the importance of reaction conditions and reagent selection.
The molecular structure of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid features a pyrrolo[2,3-b]pyridine ring system with a carboxylic acid functional group at the 4-position and a trifluoromethyl group at the 5-position.
The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its stability and potential interactions in biological systems .
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions:
These reactions illustrate the versatility of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in synthetic organic chemistry.
The mechanism of action for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid primarily relates to its role as an inhibitor of fibroblast growth factor receptors (FGFRs). The binding affinity to FGFRs allows for modulation of signaling pathways involved in cell proliferation and differentiation.
In studies involving derivatives of this compound, it has been shown to interact with specific amino acids in FGFRs, leading to down-regulation of matrix metalloproteinase 9 (MMP9) expression while increasing tissue inhibitor of metalloproteinases 2 (TIMP2), thereby impacting cancer cell migration and invasion . This suggests that compounds like 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid may have therapeutic potential in oncology.
The physical and chemical properties of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid include:
These properties are crucial for understanding how this compound behaves under various conditions and its potential applications in research.
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid serves as an important building block in medicinal chemistry for synthesizing various biologically active compounds. Its derivatives have shown promise as inhibitors of fibroblast growth factor receptors, making them potential candidates for cancer therapy.
Additionally, its unique structural features allow for further modifications that can enhance biological activity or selectivity towards specific targets in drug development . The ongoing research into this compound highlights its significance in advancing therapeutic strategies against diseases influenced by fibroblast growth factor signaling pathways.
Pyrrolo[2,3-b]pyridine represents a privileged bicyclic heterocyclic scaffold formed by fusing pyrrole and pyridine rings at the [2,3-b] bonds. This fusion creates a planar, electron-rich system with three potential hydrogen-bond acceptors (N1, N4, C2=O) and one hydrogen-bond donor (N-H). The systematic IUPAC name for the parent scaffold is 1H-pyrrolo[2,3-b]pyridine, though it is colloquially termed 7-azaindole due to its structural analogy to indole with a nitrogen atom at the 7-position [7] [9]. Among the six possible pyrrolopyridine isomers, the [2,3-b] fusion pattern is particularly significant in medicinal chemistry due to its isosteric relationship with purine nucleobases, enabling interactions with biological targets via mimicry of adenine or guanine [4] [7]. The numbering system prioritizes the pyridine nitrogen, assigning it position 1, while the pyrrole nitrogen is position 4. Substituents are designated relative to this framework; for example, "4-carboxylic acid" indicates a carboxyl group at the pyridine C4 position adjacent to the fusion bond. This precise nomenclature avoids ambiguity when differentiating positional isomers like pyrrolo[3,2-b]pyridine or pyrrolo[2,3-c]pyridine, which exhibit distinct electronic distributions and bioactivities [1] [9].
Table 1: Nomenclature and Structural Features of Pyrrolo[2,3-b]pyridine
Position | Atom Type | Chemical Environment | Role in Molecular Interactions |
---|---|---|---|
1 | Nitrogen | Pyridine N (basic) | Hydrogen-bond acceptor, protonation site |
3 | Carbon | Pyrrole C2 position | Electrophilic substitution site |
4 | Carbon | Pyridine C4 position | Carboxylic acid attachment point |
5 | Carbon | Pyridine C5 position | Trifluoromethyl substitution site |
7 | Nitrogen | Pyrrole NH (acidic) | Hydrogen-bond donor |
The trifluoromethyl (-CF₃) group is a cornerstone of modern bioisosteric design due to its profound influence on molecular properties. When introduced at the 5-position of pyrrolo[2,3-b]pyridine (as in 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, CAS 1260384-46-0), it imparts strong electron-withdrawing effects quantified by a Hammett constant (σₘ = 0.43), significantly reducing the π-electron density of the fused ring system [1] [3]. This polarization enhances electrophilicity at adjacent positions (C4 and C6), facilitating nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The -CF₃ group also improves metabolic stability by resisting oxidative metabolism, as the strong C-F bonds (bond energy ~485 kJ/mol) are recalcitrant to cytochrome P450-mediated degradation [3] [10]. Lipophilicity enhancements are evident in the increased logP value of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (calculated logP ≈ 1.8) compared to its non-fluorinated analog (logP ≈ 0.5), promoting membrane permeability. Sterically, the -CF₃ group (van der Waals volume ~38 ų) mimics isopropyl or tert-butyl groups, enabling hydrophobic pocket filling in target proteins without excessive steric bulk [1] [3]. These attributes collectively explain the prevalence of -CF₃ in pharmaceuticals like the kinase inhibitor pexidartinib, which contains a trifluoromethylated pyrrolopyridine core .
Table 2: Impact of Trifluoromethyl Group on Key Molecular Properties
Property | Effect of -CF₃ | Mechanistic Basis | Biological Consequence |
---|---|---|---|
Electronic | σₘ = 0.43; strong electron withdrawal | Inductive and mesomeric effects | Enhanced electrophilicity of adjacent carbons; altered binding affinity |
Metabolic Stability | Increased resistance to oxidation | Inert C-F bonds | Prolonged half-life in vivo |
Lipophilicity | ↑ logP by 1.0–1.5 units | Hydrophobic perfluoroalkyl group | Improved membrane permeability |
Steric | Van der Waals volume ~38 ų | Tetrahedral geometry | Optimal hydrophobic pocket occupancy |
Carboxylic acid functionalization at the 4-position of pyrrolo[2,3-b]pyridine transforms the scaffold into a versatile pharmacophore capable of diverse intermolecular interactions. The ionizable carboxyl group (pKa ~4.0–4.5) exists as a zwitterion under physiological conditions, enhancing water solubility and enabling salt formation for improved crystallinity and formulation [7]. As a hydrogen-bonding motif, it acts as both a donor (O-H) and acceptor (C=O), facilitating strong interactions with enzyme active sites—e.g., forming bidentate hydrogen bonds with arginine residues or coordinating metal ions in metalloenzymes [4] [8]. This group serves as a synthetic handle for derivatization: amidation or esterification yields prodrugs (e.g., methyl esters like methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, CAS 952182-29-5), while coupling reactions generate bioactive amides or peptidomimetics [3] [8]. In kinase inhibitors, the carboxylic acid anchors the scaffold to the ATP-binding site via electrostatic interactions with conserved lysine residues, as demonstrated in FGFR inhibitors where 4-carboxylic acid derivatives exhibit IC₅₀ values in the nanomolar range [8]. Additionally, the acid group enables structural diversification via decarboxylative cross-coupling or Curtius rearrangement, expanding access to novel analogs [7].
Table 3: Synthetic and Biological Roles of the Carboxylic Acid Group
Role | Chemical Basis | Application Example |
---|---|---|
Hydrogen-bonding motif | Dual donor/acceptor capacity | Salt bridges with Arg/Lys residues in kinases [8] |
Metal coordination | Chelation via carboxylate oxygen | Zinc-binding in metalloenzyme inhibitors |
Prodrug derivatization | Esterification/amidation | Methyl ester improves cell permeability [3] |
Synthetic handle | Decarboxylation/coupling | Access to decarboxylated analogs or peptide conjugates |
Solubility modulator | Ionization at physiological pH | Enhanced aqueous solubility for in vitro assays |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0